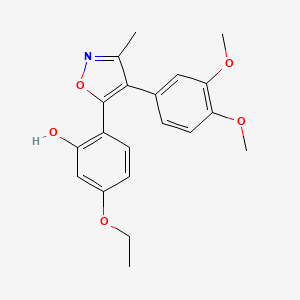
2-(4-(3,4-Dimethoxyphenyl)-3-methylisoxazol-5-yl)-5-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including isoxazole, phenol, and ether groups . It’s likely to be related to the class of compounds known as phenethylamines, which are organic compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving decarboxylation, aldoxime reaction, and dehydration reaction . Another method involves the Michael addition of N-heterocycles to chalcones .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques, including vibrational spectra analysis, HOMO–LUMO analysis, and hyperpolarizability studies .Chemical Reactions Analysis
The chemical reactions of similar compounds involve both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . The reaction mechanism involves several non-enzymatic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a liquid state at 20 degrees Celsius, storage under inert gas, and sensitivity to air .Applications De Recherche Scientifique
Biodegradation and Environmental Fate
Studies have investigated the mechanisms involved in the biodegradation and environmental fate of compounds structurally related to "2-(4-(3,4-Dimethoxyphenyl)-3-methylisoxazol-5-yl)-5-ethoxyphenol". For instance, the degradation of lignin model compounds, which share structural similarities, involves complex mechanisms that highlight the role of specific functional groups in the biodegradation process. This research is critical for understanding how such compounds might behave in natural environments and how their degradation can be facilitated (T. Yokoyama, 2015).
Role as Intermediates in Synthesis
Compounds with structures similar to "2-(4-(3,4-Dimethoxyphenyl)-3-methylisoxazol-5-yl)-5-ethoxyphenol" have been explored as intermediates in the synthesis of biologically active molecules. These studies contribute to the field of medicinal chemistry by providing pathways to synthesize new drugs and bioactive compounds with potential health benefits. For example, research on the synthesis of furan derivatives from plant biomass highlights the importance of such compounds in developing new polymers and functional materials, indicating a broader application in sustainable material science (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).
Pharmacological Potential
Phenolic compounds, including those structurally related to "2-(4-(3,4-Dimethoxyphenyl)-3-methylisoxazol-5-yl)-5-ethoxyphenol", have been studied for their pharmacological properties. Research has shown that these compounds possess antioxidant, anti-inflammatory, and other health-beneficial effects. A review of thymol, a phenolic compound, outlines its therapeutic potential and underscores the importance of such molecules in developing new treatments and pharmaceuticals (M. F. Nagoor Meeran, H. Javed, H. Al Taee, S. Azimullah, S. Ojha, 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-5-25-14-7-8-15(16(22)11-14)20-19(12(2)21-26-20)13-6-9-17(23-3)18(10-13)24-4/h6-11,22H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKAFCHWVMIGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2428221.png)

![Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone](/img/structure/B2428225.png)





![N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide](/img/structure/B2428235.png)

![3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2428237.png)
![2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)

